BRD4 Bromodomain Selectivity: BD2 vs. BD1 Binding Affinity Differentiation
In BROMOscan assays measuring binding to the second bromodomain (BD2) of BRD4, 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CHEMBL3770724) displayed a Kd of approximately 0.30 nM, while binding to BRD4 BD1 showed a Kd of approximately 330 nM [1]. This represents an approximately 1,100-fold selectivity for BD2 over BD1. In contrast, the pan-BET inhibitor (+)-JQ1 exhibits near-equivalent binding to BD1 (Kd ~50 nM) and BD2 (Kd ~90 nM) [2]. For many tetrahydroquinoline-benzamide series compounds, BD1 affinity often ranges between 100 nM and >10,000 nM, making the 330 nM BD1 Kd of this compound a moderate-affinity interaction typical of the class [3]. The defining feature is the sub-nanomolar BD2 affinity, which places it among high-affinity BD2-biased ligands.
| Evidence Dimension | BRD4 BD2 vs BD1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | BRD4 BD2 Kd = 0.30 nM; BRD4 BD1 Kd = 330 nM |
| Comparator Or Baseline | (+)-JQ1: BRD4 BD1 Kd ~50 nM, BD2 Kd ~90 nM; Typical THQ-benzamide series: BD1 Kd range 100 nM - >10,000 nM |
| Quantified Difference | ~1,100-fold BD2-over-BD1 selectivity for target compound vs. <2-fold for (+)-JQ1 |
| Conditions | BROMOscan competition binding assay; recombinant human BRD4 bromodomain constructs |
Why This Matters
This pronounced BD2 selectivity is mechanistically significant: BD2-selective BET inhibitors have been shown to retain antitumor efficacy while potentially sparing thrombocytopenia and other BD1-associated toxicities, making this compound a valuable tool for dissecting BD1- vs BD2-driven pharmacology.
- [1] BindingDB Entry BDBM50148603 / CHEMBL3770724. Affinity data for 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide against BRD4 BD1 and BD2. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468, 1067-1073. View Source
- [3] Bamborough, P., Diallo, H., Goodacre, J.D., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. Journal of Medicinal Chemistry, 55(2), 587-596. View Source
